molecular formula C17H17N3O B105741 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide CAS No. 365213-58-7

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Cat. No. B105741
M. Wt: 279.34 g/mol
InChI Key: FMSOBRRSCPBFCO-UHFFFAOYSA-N
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Description

“2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide” is a chemical compound with the molecular formula C17H17N3O . It is also known by other names such as zolpidic acid .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine ring, which is fused with a phenyl ring and an acetamide group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.336 Da . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the retrieved data .

Scientific Research Applications

1. Imaging Studies

  • Imidazo[1,2-a]pyridines have been used in imaging studies for Peripheral Benzodiazepine Receptors (PBR) using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These imaging techniques are crucial in studying receptor systems in vivo, providing insights into various biological and pathological processes (Katsifis et al., 2000), (Thominiaux et al., 2007).

2. Antitumor Activity

  • Certain derivatives of imidazo[1,2-a]pyridine have shown significant antitumor activity in vitro. These compounds, specifically targeting SMMC7721 and HCT116 cells, reveal the role of the imidazo[1,2-a]pyridine fragment in anticancer properties, making them promising candidates for further antitumor studies (Chena et al., 2022).

3. Melatonin Receptor Ligands

  • Imidazo[1,2-a]pyridines have been designed and synthesized as melatonin receptor ligands. Their affinities for binding on melatonin receptors suggest potential applications in sleep disorders and circadian rhythm regulation (El Kazzouli et al., 2011).

4. Antirhinovirus Agents

  • Structurally related to Enviroxime and its analogous benzimidazoles, certain imidazo[1,2-a]pyridines have been prepared for their potential as antirhinovirus agents. This highlights their role in antiviral research, particularly for respiratory viruses (Hamdouchi et al., 1999).

5. Antiulcer Agents

  • Imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents. They exhibit gastric antisecretory and cytoprotective properties, providing an alternative approach to ulcer treatment without relying on histamine (H2) receptor antagonists or prostaglandin analogues (Kaminski et al., 1985).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the retrieved data. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-3-6-13(7-4-11)17-14(9-15(18)21)20-10-12(2)5-8-16(20)19-17/h3-8,10H,9H2,1-2H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSOBRRSCPBFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
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2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
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2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
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2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
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2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Reactant of Route 6
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2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Citations

For This Compound
32
Citations
A Ram Kumar, N Kanagathara - Physical Chemistry Research, 2024 - physchemres.org
With the help of quantum computational methods, the current study aims to analyze the geometric as well as spectroscopic studies on N, N-dimethyl-2-[6-methyl-2-(4-methylphenyl) …
Number of citations: 6 www.physchemres.org
ANA GHELDIU, D MUNTEAN, M Neag… - Studia Universitatis …, 2019 - search.ebscohost.com
This open-label, non-randomized, two-period and sequential study aimed to evaluate a potential kinetic interaction between zolpidem ((N, N-dimethyl-2-[6-methyl-2-(4-methylphenyl) …
Number of citations: 3 search.ebscohost.com
M Bortoli, M Dalla Tiezza, C Muraro, C Pavan… - Computational and …, 2019 - Elsevier
Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) is a well-known drug for the treatment of sleeping disorders. Recent literature reports on …
Number of citations: 27 www.sciencedirect.com
S Strano Rossi, L Anzillotti… - Drug Testing and …, 2014 - Wiley Online Library
Zolpidem and zopiclone (Z‐compounds) are non‐benzodiazepine hypnotics of new generation that can be used in drug‐facilitated sexual assault (DFSA). Their determination in …
IC Veloso, E Delanogare, AE Machado… - Journal of Pharmacy …, 2021 - academic.oup.com
Objective While chronic feeding with high-fat or high-sugar diets is known related to obesity and type 2 diabetes, later data have indicated that it is also related to depression and anxiety …
Number of citations: 23 academic.oup.com
M Malesevic, L Zivanovic, A Protic, M Radisic… - Acta …, 2014 - akjournals.com
The present study was designed to characterize the possible degradation products of zolpidem tartrate under various stress conditions according to International Conference on …
Number of citations: 8 akjournals.com
C Limban, DC Nuţă, C Chiriţă, S Negreș, AL Arsene… - Toxicology reports, 2018 - Elsevier
In order to identify compounds with potential toxicity problems, particular attention is paid to structural alerts, which are high chemical reactivity molecular fragments or fragments that …
Number of citations: 77 www.sciencedirect.com
JY Byeon, YH Kim, SH Kim, CM Lee, EH Jung… - Archives of pharmacal …, 2018 - Springer
Zolpidem is indicated for the short-term treatment of insomnia and it is predominantly metabolized by CYP3A4, and to a lesser extent by CYP2C19, CYP1A2, and CYP2C9. Therefore, …
Number of citations: 9 link.springer.com
MMG Khan, AA Shirkhedkar - Pharmaceutical Methods, 2017 - search.ebscohost.com
Background: A simple, precise stability-indicating Normal-Phase Thin-Layer Chromatography (NP-TLC)/Densitometry method has been studied for estimation of zolpidem tartrate in …
Number of citations: 0 search.ebscohost.com
KM Al Azzam, LK Yit, B Saad, H Shaibah - Scientia Pharmaceutica, 2014 - mdpi.com
The aim of the current study was to develop a simple, precise, and accurate capillary zone electrophoresis method for the determination of zolpidem tartrate in tablet dosage form. …
Number of citations: 4 www.mdpi.com

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